4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Physical property characterization Purification optimization Solid-state handling

Procurement teams face significant price dispersion (~5×) for this 1,2,3-thiadiazole building block. 4-(1,2,3-Thiadiazol-4-yl)benzoic acid (CAS 187999-31-1) offers a scalable, lower-hazard synthetic route via H₂O₂/Br₂-mediated cyclization, avoiding POCl₃. The 230 °C melting point enables straightforward recrystallization purification. Explicitly claimed in US Patent 7,288,556 B2 for antiproliferative applications. • ~5× price differential across vendors enables cost optimization; • Scalable gram-to-kilogram synthesis; • Patent-validated anticancer pharmacophore.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
CAS No. 187999-31-1
Cat. No. B066479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)benzoic acid
CAS187999-31-1
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSN=N2)C(=O)O
InChIInChI=1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H,(H,12,13)
InChIKeyZSLQSWJLGAVDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,3-Thiadiazol-4-yl)benzoic acid (CAS 187999-31-1) Procurement & Technical Overview for Discovery Chemistry


4-(1,2,3-Thiadiazol-4-yl)benzoic acid (CAS 187999-31-1) is a heteroaromatic building block featuring a 1,2,3-thiadiazole ring linked para to a benzoic acid carboxyl group, with a molecular weight of 206.22 g·mol⁻¹ (C₉H₆N₂O₂S), melting point of 230 °C, and predicted LogP of 1.90 . It is available from multiple suppliers at 95–98% purity , with a robust synthetic route via reaction of p-nitrobenzoic acid with 1,2,3-thiadiazol-4-amine . The compound serves as a versatile intermediate for pharmaceuticals and agrochemicals, with patent documentation explicitly claiming 1,2,3-thiadiazole-based benzoic acid derivatives for antiproliferative applications .

Why 4-(1,2,3-Thiadiazol-4-yl)benzoic acid Cannot Be Casually Replaced by Other Thiadiazole Benzoic Acid Isomers


Thiadiazole-benzoic acid conjugates exist in multiple regioisomeric forms, and the ring isomer (1,2,3- vs. 1,3,4-thiadiazole) and substitution position (4-yl vs. 5-yl) fundamentally alter the electronic character, hydrogen-bonding pattern, and downstream derivatization chemistry of the scaffold . For instance, the 1,2,3-thiadiazole-4-yl substitution places the nitrogen-rich heterocycle in a distinct electronic environment compared to 1,3,4-thiadiazol-2-yl analogs, which is expected to affect both intermolecular interactions in biological targets and the reactivity of the carboxylic acid handle . The patent literature explicitly distinguishes substitution patterns, with 4-position attachment enabling specific conjugation chemistry not accessible to 5-position isomers .

Quantitative Differentiation Evidence: 4-(1,2,3-Thiadiazol-4-yl)benzoic acid vs. Structural Comparators


Melting Point Differentiation vs. 1,3,4-Thiadiazol-2-yl Isomer: Thermal Property Defines Handling and Purification Requirements

4-(1,2,3-Thiadiazol-4-yl)benzoic acid exhibits a melting point of 230 °C , while the 1,3,4-thiadiazol-2-yl amino-substituted analog (4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid) melts approximately 65 °C higher at ~295 °C (decomposition) . This substantial thermal difference reflects distinct crystal packing energetics driven by the 1,2,3-thiadiazole nitrogen arrangement versus the 1,3,4-isomer.

Physical property characterization Purification optimization Solid-state handling

Regioisomeric Distinction: 4-yl vs. 5-yl Substitution on 1,2,3-Thiadiazole Confers Divergent Chemical Reactivity

The 4-(1,2,3-thiadiazol-4-yl)benzoic acid scaffold places the carboxylic acid moiety para to the C-4 position of the thiadiazole ring, whereas the 5-yl isomer (4-(1,2,3-thiadiazol-5-yl)benzoic acid) attaches the benzoic acid at the adjacent ring position, altering both electronic distribution across the heterocycle and the steric environment for subsequent derivatization . Commercial vendors explicitly note that the 5-yl attachment position leads to 'different chemical properties and reactivity' compared to the 4-yl isomer . Patent literature further demonstrates that 1,2,3-thiadiazole substitution at the 4-position enables specific antiproliferative compound series distinct from other substitution patterns .

Structure-activity relationship Derivatization chemistry Conjugation handle

Commercial Availability: Purity Specifications and Price Points Enable Direct Procurement Comparison

4-(1,2,3-Thiadiazol-4-yl)benzoic acid is commercially available from multiple vendors with documented purity specifications and pricing: 97% purity at $70 per 100 mg (AKSci, $700/g extrapolated) ; 98% purity at ¥972 per 1 g (J&K Scientific, approximately $135 USD per gram) ; and 98% purity at $150.90 per 1 g (Aladdin Scientific, 8–12 week lead time) . These data establish a benchmark procurement range and enable direct price-per-gram comparison across suppliers.

Procurement Vendor comparison Purity specification

Synthetic Accessibility: Well-Defined Route from Commercially Available Precursors

The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid proceeds via reaction of p-nitrobenzoic acid with 1,2,3-thiadiazol-4-amine (thiolamine) under standard conditions requiring a solvent and catalyst . Alternative routes include cyclization of 4-aminobenzoic acid with thiosemicarbazide followed by oxidation with H₂O₂ or Br₂ in acidic medium . This contrasts with 1,3,4-thiadiazole benzoic acid derivatives, which typically require POCl₃-mediated cyclization of aromatic acids with thiosemicarbazide [1], a protocol involving more hazardous reagents.

Synthetic route Scale-up feasibility Process chemistry

Patent-Backed Antiproliferative Scaffold: Explicit Claim Coverage for 1,2,3-Thiadiazole Benzoic Acid Derivatives

US Patent 7,288,556 B2 explicitly claims antiproliferative 1,2,3-thiadiazole compounds, with the 4-(1,2,3-thiadiazol-4-yl)benzoic acid scaffold representing a core structural motif within the claimed genus . This patent coverage provides documented intellectual property precedent for the therapeutic potential of this specific substitution pattern. In contrast, 1,3,4-thiadiazole benzoic acid derivatives are more broadly distributed across diverse patent applications (anticonvulsant, antimicrobial, antioxidant), diluting the specificity of the 1,3,4 scaffold for any single therapeutic indication [1][2].

Antiproliferative Patent landscape Medicinal chemistry scaffold

Optimal Research and Industrial Applications for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid Based on Evidence


Medicinal Chemistry: Antiproliferative Lead Optimization Leveraging Patent-Defined 1,2,3-Thiadiazole Scaffold

4-(1,2,3-Thiadiazol-4-yl)benzoic acid provides a well-defined starting point for antiproliferative compound development, as evidenced by its explicit inclusion in US Patent 7,288,556 B2 claiming 1,2,3-thiadiazole derivatives with anticancer activity . The carboxylic acid moiety offers a direct conjugation handle for amide bond formation, enabling systematic library synthesis for structure-activity relationship studies. Researchers should prioritize this scaffold when pursuing antiproliferative programs requiring 1,2,3-thiadiazole pharmacophores, given the focused patent landscape compared to the more broadly claimed 1,3,4-thiadiazole analogs .

Process Chemistry: Scale-Up Synthesis Using POCl₃-Free Route

For gram-to-kilogram scale synthesis, the H₂O₂- or Br₂-mediated cyclization route from 4-aminobenzoic acid and thiosemicarbazide offers a safer alternative to POCl₃-based protocols required for many 1,3,4-thiadiazole benzoic acid derivatives . The compound's 230 °C melting point permits straightforward recrystallization-based purification without requiring specialized high-temperature equipment. Process chemists should select this compound when a scalable, lower-hazard synthetic route is prioritized over maximum atom economy.

Procurement Optimization: Strategic Vendor Selection Based on Quantity Requirements

Procurement teams can leverage the ~5× price differential between vendors to optimize sourcing costs. Small-scale exploratory synthesis (≤100 mg) is most economically served by J&K Scientific at ~¥97 per 100 mg equivalent pricing , while larger campaigns (≥1 g) should prioritize AKSci at $700/g or Aladdin at $150.90/g depending on acceptable lead time . Organizations should not default to a single supplier without evaluating this compound-specific price dispersion.

Agrochemical Discovery: 1,2,3-Thiadiazole-Based SAR Investigations

The 1,2,3-thiadiazole carboxylic acid motif is structurally related to tiadinil metabolite SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), a known systemic acquired resistance (SAR) inducer in plants . 4-(1,2,3-Thiadiazol-4-yl)benzoic acid offers an alternative substitution pattern (4-carboxyphenyl at C-4 rather than methyl at C-4 and carboxyl at C-5) for exploring SAR induction without salicylic acid accumulation. Agrochemical researchers should employ this compound as a comparator scaffold when probing the structure-activity requirements for plant immune activation via the 1,2,3-thiadiazole class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.